5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether hydrochloride is a chemical compound notable for its potential applications in medicinal chemistry and material science. This compound, with the molecular formula and a molecular weight of approximately 368.71 g/mol, is classified as an organic bromine compound and a pyrrolidine derivative. Its structure features a biphenyl moiety substituted with bromine and a pyrrolidinyl ether functional group, which contributes to its biological activity and chemical properties.
The compound is categorized under various chemical databases, including PubChem, where it is registered with the CAS number 1219963-97-9. It is also recognized in commercial chemical catalogs, indicating its availability for research and industrial applications. The classification of this compound highlights its relevance in fields such as pharmacology and materials science due to its unique structural characteristics.
The synthesis of 5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether hydrochloride can be accomplished through several methods, primarily involving the reaction of appropriate precursors under controlled conditions. One effective method includes the use of brominated biphenyl derivatives reacted with pyrrolidine in the presence of suitable solvents and catalysts.
For example, the synthesis may involve:
The reaction mechanism typically involves nucleophilic substitution where the pyrrolidine attacks the electrophilic carbon of the brominated biphenyl.
The molecular structure of 5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether hydrochloride can be represented using various notations:
InChI=1S/C17H18BrNO.ClH/c18-15-6-7-17(20-12-13-8-9-19-11-13)16(10-15)14-4-2-1-3-5-14;/h1-7,10,13,19H,8-9,11-12H2;1H
C1CNCC1COC2=C(C=C(C=C2)Br)C3=CC=CC=C3.Cl
These representations provide insight into the compound's stereochemistry and connectivity of atoms.
5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether hydrochloride participates in various chemical reactions that can modify its structure for different applications. Notably:
The reaction conditions (temperature, solvent choice, and reaction time) are critical for determining the yield and purity of the product formed during these transformations.
The biological activity of 5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether hydrochloride is primarily attributed to its interaction with biological targets such as enzymes or receptors. The mechanism involves:
Research indicates that derivatives of this compound show notable antibacterial and antifungal activities, suggesting potential therapeutic applications in treating infections.
5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl ether hydrochloride is characterized by:
Key chemical properties include:
5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl ether hydrochloride has several applications:
This compound represents a significant area of interest for ongoing research aimed at exploring its full potential across multiple scientific disciplines.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2